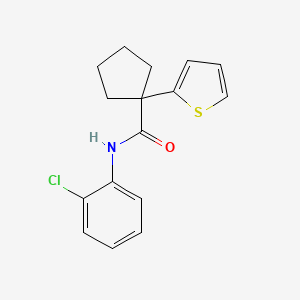
N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide, also known as CPTC, is an organic compound that is widely used in scientific research due to its unique properties. It has been used in various applications, including synthesis, drug development, and biochemical studies. CPTC has a wide variety of effects on biological systems, and understanding its mechanism of action is important for further research.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide has been used in a variety of scientific research applications, including drug development, biochemical studies, and materials science. In drug development, N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide has been used to synthesize a variety of compounds, such as anti-cancer drugs, anti-inflammatory drugs, and anti-fungal drugs. In biochemical studies, N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide has been used to study the effects of various compounds on biological systems. In materials science, N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide has been used to synthesize a variety of polymers and other materials.
Mécanisme D'action
The mechanism of action of N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is not fully understood, but it is believed to act by binding to specific proteins in the body. It is believed to interact with receptors on the cell surface, which then activate intracellular signaling pathways. These pathways then lead to changes in gene expression and cellular metabolism.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide has a wide variety of effects on biological systems. It has been found to have anti-inflammatory, anti-cancer, anti-fungal, and anti-viral effects. It has also been found to have effects on the immune system, cardiovascular system, and nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used in a variety of applications. It also has a wide variety of effects on biological systems, which makes it useful for studying the effects of various compounds. However, N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide also has some limitations. It is not very stable and can degrade over time, which can affect the accuracy of experiments.
Orientations Futures
There are a number of potential future directions for research on N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide. It could be used to develop new drugs or materials, or it could be used to study the effects of various compounds on biological systems. It could also be used to study the mechanism of action of drugs, or to develop new methods for synthesizing compounds. Additionally, N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide could be used to study the effects of environmental pollutants on biological systems.
Méthodes De Synthèse
N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide can be synthesized through a variety of methods, including the Friedel-Crafts alkylation reaction, the Stille reaction, and the Ullmann reaction. In the Friedel-Crafts alkylation reaction, N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is synthesized by reacting a thiophene derivative with 2-chlorobenzaldehyde in the presence of a Lewis acid catalyst. In the Stille reaction, N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is synthesized by reacting a thiophene derivative with a stannyl chloride and a palladium catalyst. In the Ullmann reaction, N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is synthesized by reacting a thiophene derivative with an aryl halide in the presence of a copper catalyst.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c17-12-6-1-2-7-13(12)18-15(19)16(9-3-4-10-16)14-8-5-11-20-14/h1-2,5-8,11H,3-4,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIONHJZXHOTOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N-(2-methylpropyl)ethanediamide](/img/structure/B6579665.png)
![6-(4-fluorophenyl)-N-(1,2-oxazol-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6579668.png)
![1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]pyrrolidine](/img/structure/B6579669.png)
![4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6579683.png)
![N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B6579695.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6579699.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide](/img/structure/B6579705.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6579707.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6579709.png)

![N'-[3-(4-phenylpiperazin-1-yl)propyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6579719.png)
![1-(4-methoxyphenyl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine](/img/structure/B6579720.png)

![5-[(4-fluorophenyl)methoxy]-4-oxo-N-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyridine-2-carboxamide](/img/structure/B6579742.png)